Clobenpropit
Overview
Description
Clobenpropit is a chemical compound known for its role as a histamine H3 receptor antagonist and inverse agonist. It has been studied for its neuroprotective effects, particularly in stimulating the release of gamma-aminobutyric acid (GABA) in brain cells. This compound has also shown potential in treating various conditions, including autoimmune diseases and cancer, due to its ability to inhibit the chemokine receptor CXCR4 .
Mechanism of Action
Target of Action
Clobenpropit is primarily an antagonist/inverse agonist of the Histamine H3 receptor (H3R) . It also has some affinity for the Histamine H4 receptor (H4R) , where it acts as a partial agonist .
Mode of Action
This compound interacts with its targets, the H3 and H4 receptors, by binding to them. This binding action leads to a decrease in the activity of the presynaptic histamine H3 receptors and an increase in histamine release . The increased histamine release then stimulates the H1 and H2 receptors, which are required for this compound’s antidepressant effects and the enhancement of synaptic plasticity .
Biochemical Pathways
This compound’s interaction with the H3 and H4 receptors affects several biochemical pathways. It has been shown to enhance GABA release in brain cells, providing neuroprotective effects . It also modulates glutamate transmission, which is crucial for cognitive functions . Furthermore, it has been found to inhibit dopamine transport, suggesting a potential role in modulating dopaminergic neurotransmission .
Pharmacokinetics
It is known that this compound is a small molecule with a molar mass of 30883 g/mol , suggesting that it may have good bioavailability and can cross the blood-brain barrier.
Result of Action
This compound’s action results in several molecular and cellular effects. It has been shown to decrease immobility during the forced swim test, reverse memory deficits, and increase hippocampal GluN2A protein levels . These effects suggest that this compound may have potential therapeutic applications in the treatment of depression and cognitive impairments .
Biochemical Analysis
Biochemical Properties
Clobenpropit plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is primarily known for its antagonistic action on histamine H3 receptors, which are involved in modulating neurotransmitter release in the brain . This compound also exhibits partial agonist activity at histamine H4 receptors, influencing immune cell function . The compound’s interaction with these receptors leads to the modulation of GABA release, providing neuroprotective effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to protect against NMDA-induced excitotoxicity by enhancing GABA release through the cAMP/protein kinase A pathway . In immune cells, this compound inhibits the CXCR4 receptor, which plays a crucial role in cell proliferation, migration, angiogenesis, and inflammation . This inhibition can lead to promising clinical outcomes in patients with malignancies or autoimmune disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to histamine H3 and H4 receptors, acting as an antagonist and inverse agonist, respectively . This binding inhibits the receptors’ activity, leading to the modulation of neurotransmitter release and immune cell function. Additionally, this compound inhibits the CXCR4 receptor, affecting various signaling pathways involved in immune regulation . The compound’s ability to modulate these receptors and pathways underlies its therapeutic potential in neuroprotection and immune-related diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that continuous treatment with this compound can reverse lipopolysaccharide-induced cognitive deficits and neuroinflammation in mice . The compound’s stability and degradation over time have also been investigated, revealing its potential for long-term neuroprotection and immune modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound has been shown to reverse lipopolysaccharide-induced cognitive impairments and cholinergic deficits at doses of 1 and 3 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s modulation of histamine receptors and the CXCR4 receptor plays a significant role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, contributing to its therapeutic potential in neuroprotection and immune regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to inhibit dopamine transport in SH-SY5Y cells, indicating its potential impact on neurotransmitter transport and distribution . The compound’s interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s ability to target specific compartments or organelles within cells can influence its therapeutic effects. For instance, this compound has been shown to localize to the mitochondria and enhance mitochondrial functions, contributing to its neuroprotective effects . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clobenpropit can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with thiourea to form the intermediate 4-chlorobenzylthiourea. This intermediate is then reacted with 3-(1H-imidazol-4-yl)propylamine to yield this compound. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Clobenpropit undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Clobenpropit has been extensively studied for its potential therapeutic applications:
Neuroprotection: It has shown neuroprotective effects by enhancing GABA release and protecting against NMDA-induced excitotoxicity.
Autoimmune Diseases: This compound inhibits the CXCR4 receptor, which is involved in the pathogenesis of autoimmune diseases such as juvenile idiopathic arthritis.
Inflammation: This compound modulates cytokine production, exerting anti-inflammatory effects.
Comparison with Similar Compounds
Clobenpropit is unique due to its dual action on histamine H3 and CXCR4 receptors. Similar compounds include:
R-(α)-methylhistamine: A histamine H3 receptor agonist.
N-(α)-methylhistamine: Another histamine H3 receptor agonist.
Clozapine: An antipsychotic with affinity for histamine receptors.
Imetit: A histamine H3 receptor agonist.
A-331440: A histamine H3 receptor antagonist.
This compound stands out due to its ability to inhibit CXCR4, making it a promising candidate for treating autoimmune diseases and cancer .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIEVHKDLMIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043738 | |
Record name | Clobenpropit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145231-45-4 | |
Record name | Clobenpropit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145231-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobenpropit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobenpropit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOBENPROPIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clobenpropit?
A1: this compound primarily acts as an antagonist/inverse agonist at histamine H3 receptors (H3R). [, , ] This means it blocks the receptor from being activated by histamine and can even suppress its basal activity.
Q2: How does this compound’s action at H3R affect neurotransmission?
A2: By blocking H3R, this compound can increase the release of several neurotransmitters, including histamine itself, acetylcholine, dopamine, norepinephrine, and GABA. [, , , , , , ] This modulation of neurotransmission contributes to its various effects on cognitive function, sleep-wake cycles, and other physiological processes.
Q3: Does this compound interact with any other targets besides H3R?
A3: Yes, research suggests that this compound also interacts with histamine H4 receptors (H4R), acting as an agonist in some cases. [, , , , , , , ] This interaction contributes to its potential in modulating immune responses and inflammation.
Q4: How does this compound influence glutamatergic transmission?
A4: Studies using the Flinders Sensitive Line (FSL) rat model of depression showed that this compound enhances hippocampal long-term potentiation (LTP), a key process in learning and memory. [, ] This enhancement of synaptic plasticity likely involves activation of H1 and H2 histamine receptors downstream of H3R blockade.
Q5: What is the role of H1 and H2 receptors in this compound’s effects?
A5: Research indicates that the antidepressant effects of this compound and its enhancement of LTP require hippocampal H1 and H2 receptor activation. [, ] This suggests that this compound might act through disinhibition of histamine release, leading to subsequent activation of these receptors.
Q6: Does this compound directly affect glutamatergic synaptic transmission?
A6: While this compound enhances LTP and influences NMDA receptor subunit expression, studies have not found significant direct effects on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons. [, ] This suggests that its influence on glutamatergic transmission may be primarily indirect, possibly through modulation of network activity or other plasticity mechanisms.
Q7: Does this compound affect histamine synthesis?
A7: Yes, studies on rat brain cortical miniprisms show that this compound, as an H3R antagonist, can enhance histamine synthesis, likely through a mechanism involving the cAMP pathway. [] This highlights the complex regulatory role of H3R in histamine neuron function.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C12H16ClN5S, and its molecular weight is 297.8 g/mol. []
Q9: Is there information available about this compound's material compatibility, stability under various conditions, or catalytic properties?
A9: The provided research focuses on this compound's pharmacological properties as a histamine receptor ligand. Therefore, information regarding its material compatibility, stability outside biological contexts, or any potential catalytic properties is not available in these studies.
Q10: Have computational methods been used to study this compound and its interactions with H4R?
A10: Yes, computational studies employing 3D-QSAR, homology modeling, and molecular dynamics simulations have been conducted to investigate the binding modes of this compound and its analogs at the H4R. [, ] These studies provided valuable insights into the structural features crucial for ligand binding and selectivity.
Q11: How do structural modifications of this compound affect its activity at H3R and H4R?
A11: Studies on this compound analogs revealed that modifications to the functional group near the isothiourea moiety can significantly impact their affinity and intrinsic activity at both H3R and H4R. [] For instance, some modifications led to compounds with dual activity as both H3R and H4R antagonists, while others exhibited varying degrees of agonism at H4R.
Q12: Is there information available regarding this compound's stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways?
A12: The provided research focuses primarily on this compound's pharmacological properties and its effects in biological systems. Information regarding its stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways is not covered in these studies.
Q13: What is known about the pharmacokinetics of this compound?
A13: While specific details on absorption, distribution, metabolism, and excretion (ADME) are limited in the provided research, studies demonstrate that this compound can effectively cross the blood-brain barrier when administered systemically. [, , ] This property is crucial for its central nervous system effects.
Q14: How does the route of administration affect this compound’s effects?
A14: Research indicates that both systemic and direct hippocampal injections of this compound can reduce immobility time in the forced swim test, a model for antidepressant activity. [, ] This suggests that this compound can exert its effects through both central and peripheral mechanisms, depending on the route of administration.
Q15: What in vitro models have been used to study this compound's effects?
A15: Various in vitro models, including cell lines expressing specific histamine receptors, isolated rat brain tissues (miniprisms and synaptosomes), and primary cell cultures (e.g., mast cells and eosinophils), have been used to characterize this compound’s pharmacological properties. [, , , , , , , , , , ]
Q16: What in vivo models have been used to study this compound's effects?
A16: Rodent models, primarily rats and mice, have been extensively used to investigate this compound’s effects in various contexts, including cognition, epilepsy, obesity, inflammation, and pain. [, , , , , , , , , , , , , , , ] These models provided valuable insights into its potential therapeutic applications.
Q17: What behavioral tests have been used to assess this compound’s antidepressant-like effects?
A17: The forced swim test, a widely used preclinical model for screening antidepressant drugs, has been employed to evaluate this compound's effects on depressive-like behavior in rodents. [, , ] Additionally, researchers have used other behavioral paradigms, such as the novel object recognition and passive avoidance tests, to assess its impact on memory and cognition in the context of depression models. [, ]
Q18: What are the effects of this compound in animal models of epilepsy?
A18: In rat models of both amygdaloid kindled seizures and maximal electroshock seizures, this compound demonstrated anticonvulsant properties. [] This suggests its potential as a therapeutic agent for epilepsy.
Q19: Does this compound show effects in models of obesity?
A19: Studies in Siberian hamsters, a seasonal model of obesity, indicated that this compound, as an H3R inverse agonist, can decrease food intake. [] This finding suggests a potential role for H3R modulation in regulating energy balance and treating obesity.
Q20: Has this compound been tested in clinical trials?
A20: While preclinical research on this compound shows promising results in various areas, the provided scientific literature does not mention any completed or ongoing clinical trials involving this compound.
Q21: Is there information available regarding resistance mechanisms to this compound, its toxicological profile, drug delivery strategies, or potential biomarkers for its effects?
A21: The provided research primarily focuses on this compound's pharmacological mechanisms and preclinical efficacy in various animal models. Information regarding resistance development, detailed toxicological profiling, specific drug delivery strategies, or biomarkers associated with its effects is limited in these studies.
Q22: What analytical methods have been used to study this compound and its effects?
A22: Researchers have employed a range of analytical techniques, including radioligand binding assays, western blotting, ELISA, high-performance liquid chromatography (HPLC), immunohistochemistry, and cDNA microarray analysis, to investigate this compound's binding properties, downstream signaling pathways, and effects on protein and gene expression. [, , , , , , , , , , , , , ]
Q23: What methods have been used to study the effects of this compound on neurotransmitter release?
A23: Researchers have employed techniques such as microdialysis coupled with HPLC to measure changes in neurotransmitter levels in specific brain regions following this compound administration. [] This approach allows for the assessment of in vivo neurotransmitter dynamics in response to drug treatment.
Q24: Is there information available on this compound's dissolution and solubility properties, analytical method validation for its detection and quantification, or quality control measures during its synthesis and handling?
A24: The research provided focuses mainly on the biological activity and preclinical efficacy of this compound. Information regarding its physicochemical properties like dissolution and solubility, details about analytical method validation, or quality control measures during its production are not covered in these studies.
Q25: Is there information available on the immunogenicity of this compound, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability?
A25: The provided research primarily explores this compound's interactions with histamine receptors and its effects in various preclinical models. Information regarding its potential immunogenicity, interactions with drug transporters or metabolizing enzymes, and its biocompatibility or biodegradability is not extensively discussed in these studies.
Q26: Is there information on alternatives to this compound, strategies for its recycling or waste management, or specific research infrastructures and resources dedicated to its study?
A26: The research provided primarily focuses on this compound's unique pharmacological profile and preclinical efficacy. Information regarding potential alternatives, methods for its recycling or waste management, or specific research infrastructures dedicated to its study is not a primary focus of these studies.
Q27: What are the significant historical milestones in this compound research?
A27: A significant milestone in this compound research was the discovery of its high affinity for the H3 receptor and its characterization as a potent and selective H3R antagonist. [] Another important milestone was the finding that this compound also interacts with the H4 receptor, expanding its potential therapeutic applications to include inflammatory and immune-related conditions. [, , , , , , , ]
Q28: What are the potential cross-disciplinary applications of this compound research?
A28: this compound research holds potential for cross-disciplinary applications due to its multi-faceted pharmacological profile. It bridges research areas such as neuropharmacology, immunology, and endocrinology. [, , , , , , , , ] Understanding its interactions with different physiological systems could lead to innovative therapeutic strategies for various conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.